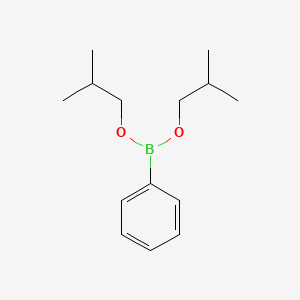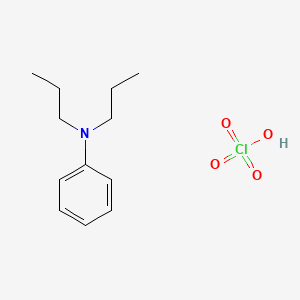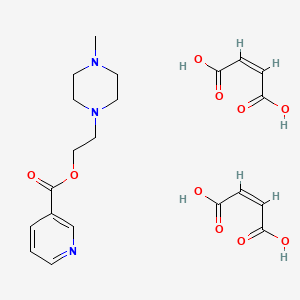![molecular formula C10H18N2O4 B14622469 3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid) CAS No. 58657-68-4](/img/structure/B14622469.png)
3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid): is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazenediyl group (N=N) linking two 3-methylbutanoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) typically involves the following steps:
Formation of the Diazenediyl Linkage: The diazenediyl group can be introduced through the reaction of appropriate precursors under controlled conditions. This often involves the use of diazonium salts and coupling agents.
Attachment of 3-Methylbutanoic Acid Moieties: The 3-methylbutanoic acid groups are then attached to the diazenediyl linkage through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Common methods include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the diazenediyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutanoic Acid: A simpler analog with a single 3-methylbutanoic acid moiety.
Diazenediyl Compounds: Other compounds containing the diazenediyl group, such as azobenzene derivatives.
Uniqueness
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) is unique due to its dual 3-methylbutanoic acid groups linked by a diazenediyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific reactivity and applications not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
58657-68-4 |
|---|---|
Molekularformel |
C10H18N2O4 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-[(1-carboxy-2-methylpropan-2-yl)diazenyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,5-7(13)14)11-12-10(3,4)6-8(15)16/h5-6H2,1-4H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
KWNFRNNOAFUUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)O)N=NC(C)(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)

![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)

![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)

methanone](/img/structure/B14622427.png)

![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)


![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)

